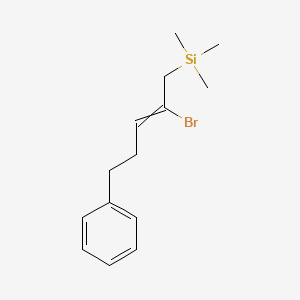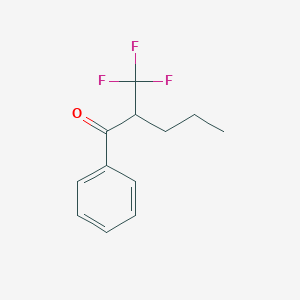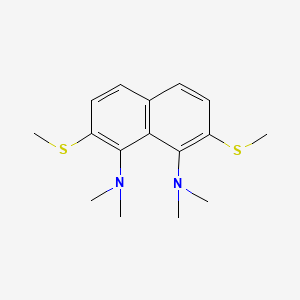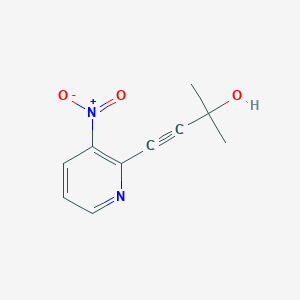
(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a bromine atom, a phenyl group, and a trimethylsilyl group attached to a pentenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane typically involves the reaction of a suitable precursor with a brominating agent and a trimethylsilylating agent. One common method is the bromination of 5-phenylpent-2-en-1-ol followed by silylation with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of (2-substituted-5-phenylpent-2-en-1-yl)(trimethyl)silane derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of 5-phenylpent-2-en-1-yl(trimethyl)silane.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the preparation of silicon-based materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Catalysis: Acts as a precursor for catalysts in various chemical reactions.
Wirkmechanismus
The mechanism of action of (2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize intermediates and facilitate reactions. The phenyl group provides additional stability and electronic effects that influence the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane
- Trimethyl[(Z)-2-bromo-5-phenyl-2-pentenyl]silane
- 5-Bromo-2,2’-bithiophene
Uniqueness
(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a bromine atom and a trimethylsilyl group provides versatility in synthetic applications, making it a valuable compound in organic chemistry and material science.
Eigenschaften
CAS-Nummer |
683773-78-6 |
|---|---|
Molekularformel |
C14H21BrSi |
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
(2-bromo-5-phenylpent-2-enyl)-trimethylsilane |
InChI |
InChI=1S/C14H21BrSi/c1-16(2,3)12-14(15)11-7-10-13-8-5-4-6-9-13/h4-6,8-9,11H,7,10,12H2,1-3H3 |
InChI-Schlüssel |
CSVHWEYHQNGOBF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC(=CCCC1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol](/img/structure/B12525323.png)

![1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-](/img/structure/B12525335.png)
![10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12525339.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)

![2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one](/img/structure/B12525360.png)
![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)




![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)
